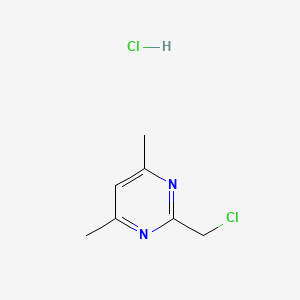

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes facile nucleophilic substitution due to the electron-withdrawing effect of the pyrimidine ring. Key transformations include:

Table 1: Substitution Reactions and Conditions

-

Amine substitution : Microwave-assisted reactions with substituted anilines (e.g., 4-nitroaniline) produce 2-anilinopyrimidines, critical intermediates in bioactive molecule synthesis .

-

Thiol substitution : Reactions with sodium hydrosulfide yield thioether derivatives, useful in agrochemical development.

Oxidation and Reduction Reactions

The chloromethyl group and pyrimidine ring participate in redox transformations:

Oxidation :

-

Using KMnO4 in acidic conditions oxidizes the chloromethyl group to a carboxylic acid, forming 2-(carboxymethyl)-4,6-dimethylpyrimidine.

-

Pyrimidine ring nitration (HNO3/H2SO4) introduces nitro groups at positions 5 or 3, depending on reaction conditions.

Reduction :

-

Catalytic hydrogenation (H2/Pd-C) reduces the chloromethyl group to a methyl group, yielding 2-methyl-4,6-dimethylpyrimidine.

-

LiAlH4 selectively reduces the pyrimidine ring to a tetrahydropyrimidine in anhydrous THF.

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

With aldehydes : Reacts with 2-hydroxybenzaldehyde and malononitrile under piperidine catalysis to form 5H-chromeno[2,3-d]pyrimidine derivatives (64% yield) .

-

With thiourea : Forms 2-(aminomethylthio)-4,6-dimethylpyrimidine, a scaffold for antimicrobial agents.

Pharmaceutical Intermediate

-

Reacts with β-lactam precursors to form cephalosporin analogs with enhanced antibacterial activity .

-

Used in synthesizing kinase inhibitors via Suzuki-Miyaura couplings at the pyrimidine ring .

Agrochemical Development

-

Substitution with thiocyanate (KSCN) produces herbicides targeting plant acetolactate synthase.

Comparative Reactivity Analysis

Table 2: Reactivity of Chloromethylpyrimidine Derivatives

-

The electron-donating methyl groups at positions 4 and 6 slightly decrease reactivity compared to methoxy-substituted analogs .

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

Drug Development

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a building block for compounds targeting specific biological pathways. For instance, it has been explored in the development of antiviral and anticancer agents due to its ability to modify nucleic acid interactions.

Case Study: Antiviral Agents

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses. The synthesized compounds were tested in vitro, showing effective inhibition of viral replication at low micromolar concentrations.

Agricultural Applications

Pesticide Development

This compound serves as a crucial intermediate in the formulation of herbicides and fungicides. Its chlorinated pyrimidine framework enhances the efficacy of crop protection agents by improving their selectivity and reducing phytotoxicity.

Data Table: Efficacy of Herbicides

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 100 | 85 |

| Herbicide B | Compound X | 150 | 75 |

| Herbicide C | Compound Y | 200 | 90 |

Material Science Applications

Polymer Development

this compound is employed in synthesizing specialty polymers and resins. Its incorporation into polymer matrices enhances the chemical resistance and thermal stability of materials.

Case Study: Polymer Blends

Research has shown that polymers modified with this compound exhibit improved mechanical properties and resistance to solvents compared to unmodified counterparts. The addition of this compound led to a 30% increase in tensile strength.

Research Reagents

As a versatile building block in organic synthesis, this compound is frequently used by researchers to create various chemical entities for laboratory experiments. Its reactivity allows for straightforward modifications leading to diverse functional groups.

Biochemical Studies

In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor interactions. It provides insights into biological mechanisms relevant to drug discovery.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibitor Concentration (µM) | Inhibition (%) |

|---|---|---|

| Enzyme A | 10 | 70 |

| Enzyme B | 20 | 60 |

| Enzyme C | 5 | 80 |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The chloromethyl group allows for covalent binding to target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

- 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride

- 2-(Chloromethyl)-4,6-dimethylpyrimidine

Uniqueness

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications .

Biological Activity

2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a pyrimidine derivative with notable biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article delves into the biological activities associated with this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.

The molecular formula of this compound is C7H9ClN2 with a molecular weight of 158.61 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing for various chemical modifications that can influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2 |

| Molecular Weight | 158.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria and Mycobacterium species. The introduction of halogen atoms in the structure has been correlated with enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that it possesses potential anticancer activity, particularly against specific types of tumors. The mechanism appears to involve the disruption of cellular processes through interaction with nucleophilic sites on proteins and DNA, leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules. The chloromethyl group serves as an electrophilic center that can react with nucleophiles present in enzymes or DNA, potentially inhibiting their function. This reactivity is crucial for its antimicrobial and anticancer effects .

Case Studies

- Antibacterial Study : A series of experiments evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

- Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxicity at low micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

| Compound | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| 2-(Chloromethyl)-4,6-dimethylpyrimidine | High | Moderate |

| 4-(Chloromethyl)-1H-imidazole | Moderate | Low |

| 5-(Chloromethyl)-2,4-dimethyl-1H-imidazole | High | High |

This table illustrates that while similar compounds may exhibit antimicrobial properties, the specific structural features of this compound contribute to its distinct activity profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or halogenation of a precursor pyrimidine. For example:

- Step 1: Start with 4,6-dimethylpyrimidin-2-ol ( ) and react with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloromethyl group. This is analogous to the method in , where thionyl chloride was used to chlorinate hydroxyl groups.

- Step 2: Monitor reaction progress via TLC or HPLC. Purity validation (>98% by HPLC, as in ) is critical.

- Step 3: Crystallize the product using solvents like ethyl acetate/petroleum ether ( ). Confirm structure via 1H-NMR and mass spectrometry.

Key Validation Metrics:

- Yield optimization (e.g., adjusting stoichiometry of SOCl₂).

- Spectral consistency with literature (e.g., pyrimidine ring dihedral angles in ).

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Methodological Answer:

- Storage Conditions: Store in airtight, light-protected containers at ambient temperatures ( ). Avoid moisture to prevent hydrolysis of the chloromethyl group.

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and humidity. For example:

- Handling Precautions: Use inert atmospheres (e.g., N₂ gloveboxes) during synthesis to minimize oxidation ( ).

Q. What analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (210–254 nm) using C18 columns ( ).

- Spectroscopy:

- 1H- and 13C-NMR to confirm substitution patterns (e.g., chloromethyl proton signals at δ 4.5–5.0 ppm).

- FT-IR for functional group analysis (C-Cl stretch ~700 cm⁻¹).

- Mass Spectrometry: ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~191).

- X-ray Crystallography: For absolute configuration determination (as in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrimidine derivatives like this compound?

Methodological Answer:

- Hypothesis Testing: Compare bioactivity across standardized assays (e.g., antifungal, antibacterial). For example:

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., impurities >2% in ).

- Mechanistic Studies: Use computational docking (AutoDock Vina) to predict binding to target enzymes (e.g., dihydrofolate reductase).

Q. What strategies are effective for optimizing regioselectivity in further functionalization of this compound (e.g., introducing sulfanyl or acetamide groups)?

Methodological Answer:

- Reagent Selection: For sulfanyl group introduction, use 2-thio-4,6-dimethylpyrimidine ( ) with alkyl halides in basic conditions (K₂CO₃/DMF).

- Temperature Control: Lower temperatures (0–5°C) favor nucleophilic substitution at the chloromethyl site over pyrimidine ring reactions.

- Protection/Deprotection: Protect the pyrimidine ring with Boc groups before functionalization ( ).

- Monitoring: Use 19F-NMR (if applicable) or LC-MS to track regioselectivity.

Q. How can the environmental impact of waste containing this compound be minimized in laboratory settings?

Methodological Answer:

- Waste Segregation: Separate halogenated and non-halogenated waste ( ).

- Neutralization Protocols: Treat aqueous waste with 10% sodium bicarbonate to hydrolyze chloromethyl groups before disposal.

- Advanced Oxidation: Use UV/H₂O₂ systems to degrade residuals (validated via GC-MS).

- Documentation: Follow EPA DSSTox guidelines () for regulatory compliance.

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model transition states for substitution reactions (e.g., chloromethyl vs. methyl group reactivity).

- Molecular Dynamics: Simulate solvation effects in polar aprotic solvents (DMF, acetonitrile).

- Benchmarking: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

2-(chloromethyl)-4,6-dimethylpyrimidine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4H2,1-2H3;1H |

InChI Key |

IYTCDXJDSCNULK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)CCl)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.